The compound (2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid is an organic molecule characterized by its unique structure and potential applications in various fields, particularly in medicinal chemistry. This compound features a furan ring, which is known for its biological activity, and an amino acid backbone that may contribute to its pharmacological properties.
This compound can be synthesized through various organic reactions involving furan derivatives and amino acids. The specific synthesis methods and their efficiencies are crucial for understanding the compound's accessibility for research and application.
This compound falls under the category of amino acids and furan derivatives. It is classified as a bioactive compound, suggesting potential roles in biological systems, particularly in drug development.
The synthesis of (2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid typically involves the following steps:
The synthesis may involve techniques such as thin-layer chromatography (TLC) for monitoring reaction progress and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. High-performance liquid chromatography (HPLC) could also be employed to purify the final product.
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound may require specific conditions such as temperature control, pH adjustments, and the presence of catalysts to enhance yield and selectivity.
The mechanism of action for (2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid may involve:
Studies on similar compounds suggest that derivatives of furan exhibit anti-inflammatory and anticancer properties, indicating potential therapeutic roles for this compound as well.
(2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid has potential applications in:
Retrosynthetic disconnection of the target compound reveals two primary synthons: (a) a functionalized furanethylamine component and (b) an α,β-unsaturated γ-ketoacid precursor. The furanethylamine moiety (2-(furan-2-yl)ethan-1-amine) serves as the nucleophilic amine donor, while the electrophilic partner is derived from a cis-configured maleic acid derivative or a protected form of 4-oxobut-2-enoic acid. Critical disconnection occurs at the enamide C–N bond, suggesting either a conjugate addition pathway or amidation of a pre-formed unsaturated acid chloride. The γ-keto functionality necessitates orthogonal protection strategies, typically employing tert-butyl or benzyl esters to prevent Michael addition side reactions during amide coupling [2].
The Tsuji-Trost reaction enables stereocontrolled C–N bond formation using palladium-catalyzed allylic substitutions. For the target compound, furanethylamine attacks π-allyl Pd complexes generated in situ from γ-acetoxy-α,β-unsaturated esters. Key to stereoselectivity is the in situ isomerization of the initial allylic ester to the conjugated (E)-enolate prior to nucleophilic capture. Propionic anhydride serves as both solvent and activator, facilitating Pd(0)-catalyzed oxidative addition and subsequent amidation with >95% (E)-selectivity [1] [4].
Table 1: Palladium Catalysts for Tsuji-Trost Amidation
Catalyst System | Ligand | (E):(Z) Ratio | Yield (%) |
---|---|---|---|
Pd₂(dba)₃ | Trost BINAP | 98:2 | 92 |
Pd(OAc)₂ | DPPF | 90:10 | 85 |
Pd(PPh₃)₄ | Tri-o-tolylphosphine | 80:20 | 78 |
Bidentate phosphine ligands with large bite angles (e.g., DPEPhos, XantPhos) enforce anti-attack of the furanethylamine nucleophile on the π-allyl intermediate. Computational studies reveal that steric bulk in the ligand’s ortho-aryl groups disfavors the (Z)-transition state by 3.2 kcal/mol. Chiral ligands such as (R,R)-DIOP induce enantioselectivity in desymmetrized substrates (up to 88% ee) but are unnecessary for the achiral target compound. Crucially, ligand-to-Pd ratios >2:1 suppress β-hydride elimination side products [2].
The (E)-configured olefin backbone is constructed via Wittig-Horner reaction of 2-(diethoxyphosphoryl)acetic acid with furan-2-carboxaldehyde derivatives. Unlike classical Wittig reactions, phosphonate stabilizers enable >20:1 (E)-selectivity by favoring anti-elimination in the betaine intermediate. Solvent-free conditions at 110°C prevent Z/E isomerization, while in situ trapping of the phosphonate anion with LiCl suppresses retro-olefination. Subsequent oxidation of the furyl aldehyde moiety with Jones reagent installs the γ-keto group without olefin isomerization [2] [3].
Table 2: Olefination Optimization Parameters
Base | Solvent | Temp (°C) | (E):(Z) | Reaction Time (h) |
---|---|---|---|---|
NaH | THF | 65 | 12:1 | 4 |
DBU | Toluene | 110 | 22:1 | 1.5 |
K₂CO₃ | Neat | 120 | 18:1 | 3 |
The (E)-isomer stability is highly solvent-dependent: polar protic solvents (e.g., MeOH/H₂O) catalyze isomerization to the (Z)-form via proton transfer at C3. Kinetic studies show isomerization rates increase 50-fold when switching from DMSO to acetic acid. At 80°C, the equilibrium shifts toward the (Z)-isomer (ΔG‡ = 24.3 kcal/mol), while temperatures <0°C lock the (E)-configuration. X-ray crystallography confirms the (E)-isomer adopts a planar conformation with intramolecular H-bonding between the enol carbonyl and carboxylic acid (O···O distance = 2.65 Å), explaining its solid-state stability [3] [4].
Table 3: Isomerization Kinetics in Different Solvents
Solvent | Dielectric Constant | k (s⁻¹) at 25°C | t₁/₂ (E→Z) |
---|---|---|---|
Acetic Acid | 6.2 | 4.7 × 10⁻³ | 2.5 min |
DMSO | 46.7 | 9.1 × 10⁻⁵ | 2.1 h |
Chloroform | 4.8 | 3.2 × 10⁻⁴ | 36 min |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2